Salvianin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salvianin is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a this compound(2-).
科学的研究の応用
Xinjiang Salvianin Upper Part Histology
- Research on the stalk and leaf histology of Xinjiang this compound provided a basis for identification and quality standards, contributing to the development of new drugs and traditional Chinese medicine materials in Xinjiang (Qin Dong-mei, 2004).
Hepatic Fibrosis Treatment
- Salvianolic acid B (Sal B) showed potential in treating hepatic fibrosis, possibly through downregulating the Angiotensin II signaling pathway in hepatic stellate cells (Shu Li et al., 2012).
Diabetes Management
- Salvianolic acid B ameliorated hyperglycemia and dyslipidemia in diabetic mice, suggesting its potential for type 2 diabetes treatment, acting via the AMPK pathway (Mingqing Huang et al., 2016).
Inflammatory Bowel Disease (IBD)
- Salvianolic acid B restored impaired barrier function in a rat colitis model, suggesting its therapeutic potential for IBD through the downregulation of MLCK by microRNA-1 (Yongjian Xiong et al., 2016).
Angiogenesis Enhancement
- Studies revealed that Salvianolic acid B enhances angiogenesis, important for wound healing and cardiovascular diseases, by upregulating VEGF and its receptors (Ing-Shiow Lay et al., 2003).
Cardiovascular Diseases
- Salvianolic acid B showed promise in treating cardiovascular diseases by suppressing atrial interstitial fibrosis and inflammation, inhibiting TGF-β1/Smad2/3, and TXNIP/NLRP3 inflammasome signaling pathways (Huiliang Qiu et al., 2018).
Liver Injury Prevention
- Salvianolic acid A (SalA) demonstrated protective effects against concanavalin A-induced liver injury, highlighting its potential in treating acute hepatic diseases (Xiao-mei Xu et al., 2013).
Peripheral Nerve Protection in Diabetes
- Salvianolic acid A protected peripheral nerve function in diabetic rats, hinting at its potential for managing diabetic neuropathy (Xiaoyan Yu et al., 2012).
Hypertension Management
- Salvianolic acid B restored endothelial function in angiotensin II-induced hypertensive mice, suggesting its application in managing hypertension (W. Ling et al., 2017).
Pulmonary Fibrosis
- Salvianolic acid B showed potential in treating pulmonary fibrosis by upregulating Nrf2 and inhibiting myofibroblast transdifferentiation (Miao Liu et al., 2018).
Mitochondrial Dysfunction Treatment
- Salvianolic acid B protected against mitochondrial dysfunction in liver diseases by upregulating mortalin (Yunxia Liu et al., 2017).
Cardiomyocyte Protection from Hypertrophy
- It inhibited hypertrophy in cardiomyocytes induced by angiotensin II, offering a potential treatment for cardiac hypertrophy (Min Liu et al., 2014).
Antidepressant-like Effects
- Salvianolic acid B exhibited antidepressant-like effects in mouse models, hinting at its potential in treating depressive disorders (Yi Feng et al., 2012).
Non-Alcoholic Fatty Liver Disease (NAFLD)
- It ameliorated high-fat diet-induced NAFLD in rats, suggesting a role in managing liver diseases (Chunchun Ding et al., 2016).
Enhancing Antibacterial Agents
- Salvianolate potentiated the efficacy of multiple antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) (Qingshen Liu et al., 2016).
Reversing Epithelial-to-Mesenchymal Transition
- Salvianolic acid B reversed epithelial-to-mesenchymal transition in kidney cells, suggesting a role in treating renal fibrosis (Ronghua Pan et al., 2011).
Neuroprotective Effects in Alzheimer's Disease
- It showed neuroprotective effects in an Alzheimer's disease mouse model, indicating potential therapeutic application for neurodegenerative diseases (Young Woo Lee et al., 2013).
Cardiovascular Protection
- Salvianolic acid B provided cardiovascular protection through various mechanisms, indicating its potential use in treating cardiovascular diseases (Jie Wang et al., 2013).
Hepatocyte Apoptosis Regulation
- It attenuated hepatocyte apoptosis in liver diseases by regulating death receptor and mitochondrial pathways (Xiu-chuan Yan et al., 2010).
特性
分子式 |
C42H41O24+ |
---|---|
分子量 |
929.8 g/mol |
IUPAC名 |
3-[[(2R,3S,4R,5R,6S)-3-(2-carboxyacetyl)oxy-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-4,5-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C42H40O24/c43-19-5-3-18(4-6-19)39-26(63-41-37(57)35(55)34(54)27(64-41)15-59-31(51)8-2-17-1-7-22(45)23(46)9-17)12-21-24(61-39)10-20(44)11-25(21)62-42-38(58)36(56)40(66-33(53)14-30(49)50)28(65-42)16-60-32(52)13-29(47)48/h1-12,27-28,34-38,40-42,54-58H,13-16H2,(H5-,43,44,45,46,47,48,49,50,51)/p+1/t27-,28-,34-,35+,36-,37-,38-,40-,41-,42-/m1/s1 |
InChIキー |
PJBHNEIXNNZROX-QBMVVDGVSA-O |
異性体SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)OC(=O)CC(=O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。